molecular formula C9H9NS2 B12946107 [2,3'-Bithiophen]-5-ylmethanamine

[2,3'-Bithiophen]-5-ylmethanamine

Cat. No.: B12946107
M. Wt: 195.3 g/mol
InChI Key: MDHKQAAFLTWJRR-UHFFFAOYSA-N
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Description

[2,3’-Bithiophen]-5-ylmethanamine is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bithiophen]-5-ylmethanamine typically involves the coupling of thiophene derivatives. One common method is the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride bis(triphenylphosphine) . This method is known for its simplicity and high yield.

Industrial Production Methods

Industrial production of [2,3’-Bithiophen]-5-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bithiophen]-5-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

[2,3’-Bithiophen]-5-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2,3’-Bithiophen]-5-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to interact with leukotriene A-4 hydrolase, which plays a role in inflammatory responses . The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bithiophen]-5-ylmethanamine is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.

Properties

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

(5-thiophen-3-ylthiophen-2-yl)methanamine

InChI

InChI=1S/C9H9NS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2

InChI Key

MDHKQAAFLTWJRR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)CN

Origin of Product

United States

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